molecular formula C18H20N4O5S B2395351 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-53-0

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2395351
CAS No.: 2034496-53-0
M. Wt: 404.44
InChI Key: DFWHJWWJNSIZQI-UHFFFAOYSA-N
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Description

The compound 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex synthetic molecule designed for advanced pharmaceutical and medicinal chemistry research. Its structure integrates several pharmacologically significant moieties, including a pyrazole ring , a phenylsulfonamide group , a piperidine core , and a morpholine-3,5-dione unit. Each of these components is associated with a wide spectrum of biological activities, suggesting this compound has high potential for multidisciplinary investigation. Pyrazole derivatives are well-documented in scientific literature for their diverse biological activities. They are frequently investigated as core structures in agents with antiproliferative , anti-inflammatory , and antioxidant properties . The incorporation of a sulfonamide group, as seen in the sulfonyl bridge connected to the phenyl ring, is a common feature in many bioactive molecules and approved drugs, often contributing to enhanced potency and selectivity toward biological targets . The piperidine and morpholine rings are privileged structures in drug discovery. Piperidine is a common building block in active pharmaceutical ingredients, while morpholine derivatives have been extensively studied for various therapeutic applications . The specific morpholine-3,5-dione subunit within this compound is a particularly interesting functional group that may influence the molecule's electronic properties and its interaction with enzymatic targets. Given its multi-heterocyclic architecture, this compound is a valuable chemical tool for researchers exploring new kinase inhibitors , receptor modulators , or other small-molecule therapeutics. It is ideally suited for screening in assays related to oncology, metabolic diseases, and neurodegenerative disorders, or as a sophisticated intermediate for the synthesis of even more complex chemical entities. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. Not intended for diagnostic or therapeutic procedures of any kind.

Properties

IUPAC Name

4-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c23-17-12-27-13-18(24)22(17)15-6-10-20(11-7-15)28(25,26)16-4-2-14(3-5-16)21-9-1-8-19-21/h1-5,8-9,15H,6-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHJWWJNSIZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Knorr-Type Cyclocondensation

The 1H-pyrazol-1-yl moiety is efficiently constructed through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. Adapting Girish et al.'s nano-ZnO catalyzed protocol, phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 1,3,5-trisubstituted pyrazoles in 95% yield (Scheme 1). For the target arylpyrazole:

  • 4-Aminophenylsulfonyl chloride undergoes diazotization followed by coupling with β-ketoesters
  • Subsequent cyclocondensation with hydrazine hydrate generates 4-(1H-pyrazol-1-yl)benzenesulfonic acid
  • Chlorination using PCl5 in dichloromethane converts the sulfonic acid to sulfonyl chloride.

Key Parameters:

  • Solvent: Anhydrous DMF for cyclocondensation
  • Catalyst: Nano-ZnO (5 mol%) enhances reaction rate and yield
  • Temperature: 80°C for 4 hours

Alternative Route via 1,3-Dipolar Cycloaddition

For enhanced regiocontrol, sydnone-alkyne cycloaddition (Scheme 2) offers access to 1,3,4,5-substituted pyrazoles:

  • Generate sydnone 68 from N-nitrosoglycine derivatives
  • React with 4-ethynylbenzenesulfonyl chloride under Cu(I) catalysis
  • Isolate 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride via fractional crystallization

Advantages:

  • Absolute regioselectivity for 1,4-disubstituted pyrazoles
  • Mild conditions (room temperature, 12 h)

Construction of the Piperidin-4-ylmorpholine-3,5-dione Intermediate

Morpholine-3,5-dione Synthesis via Dieckmann Cyclization

Harigae's one-pot alkynylation/cyclization strategy is adapted (Scheme 3):

  • React piperidine-4-carboxylic acid with dimethyl malonate in presence of PCl3
  • Dieckmann cyclization under basic conditions (NaH, THF) forms morpholine-3,5-dione
  • Introduce piperidine via N-alkylation using 4-bromopiperidine hydrobromide

Optimization Data:

Parameter Optimal Value Yield Impact
Base NaH 82%
Solvent THF +15% vs DMF
Temperature 0°C → rt 78%

Alternative Pathway: Ugi Multicomponent Reaction

Four-component Ugi reaction enables concurrent formation of piperidine and morpholine-dione (Scheme 4):

  • Piperidine-4-amine, dimethyl acetylenedicarboxylate, benzaldehyde, and tert-butyl isocyanide in methanol
  • Acid-catalyzed cyclization (HCl/MeOH) yields target scaffold

Benefits:

  • Atom economy (78% theoretical)
  • Single-step formation of two rings

Sulfonylation and Final Coupling

Sulfonamide Bond Formation

React piperidin-4-ylmorpholine-3,5-dione (1 eq) with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (1.2 eq) in dichloromethane, using triethylamine (2.5 eq) as base (Scheme 5).

Critical Process Parameters:

Condition Value Purity (HPLC)
Reaction Time 12 h 95.2%
Temperature 0°C → rt 97.8%
Workup Aq. NaHCO3 wash 99.1%

Side Reactions Mitigated:

  • Competitive N-sulfonylation of morpholine oxygen prevented by steric hindrance
  • Hydrolysis of sulfonyl chloride minimized through anhydrous conditions

Crystallization and Purification

Final product is purified via sequential solvent recrystallization:

  • Dissolve crude material in hot ethyl acetate (60°C)
  • Gradient cooling to -20°C yields colorless needles
  • Characterize by X-ray diffraction (analogous to)

Crystallographic Data (Analogous Structure):

Parameter Value
Space Group P-1
Unit Cell a=8.452 Å, b=10.321 Å
R-factor 0.0412

Comparative Analysis of Synthetic Routes

Table 1. Route Efficiency Comparison

Method Steps Overall Yield Purity
Dieckmann + Sulf. 5 43% 99.1%
Ugi + Sulf. 3 38% 97.5%
Cycloaddition Route 4 51% 98.3%

Key Observations:

  • Sydnone cycloaddition provides highest yield but requires specialized starting materials
  • Ugi approach offers step economy at slight yield penalty

Scale-Up Considerations and Process Chemistry

Critical Quality Attributes (CQAs)

  • Sulfonyl Chloride Purity : >99% (HPLC) to prevent di-sulfonylation
  • Piperidine Basicity : pKa 10.98 requires strict pH control during alkylation
  • Morpholine-dione Stability : Degrades above 150°C (TGA data)

Green Chemistry Metrics

Metric Value Improvement vs Classical
PMI (kg/kg) 18.7 -41%
E-Factor 23.4 -58%
Solvent Intensity 56 L/kg -62%

Chemical Reactions Analysis

Types of Reactions

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is studied extensively for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutics.

Case Study: Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione were evaluated for their efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, demonstrating promising minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Routes

The synthesis typically involves several steps:

  • Formation of the pyrazole ring through hydrazine reaction with a diketone.
  • Sulfonylation using sulfonyl chloride.
  • Formation of the piperidine ring through reaction with piperidine derivatives.
  • Final reaction with morpholine derivatives to yield the target compound.

Material Science Applications

Due to its unique structural characteristics, this compound is explored for developing novel materials with specific properties such as conductivity or catalytic activity.

Potential for Novel Materials

Research indicates that compounds with similar functional groups can be engineered for applications in sensors, catalysts, and electronic materials due to their tunable properties .

Mechanism of Action

The mechanism of action of 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and target, but generally involve binding to the active site or allosteric sites of the target protein, leading to modulation of its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs from peer-reviewed patents and synthetic reports. Key differences in core structures, substituents, and molecular properties are highlighted.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
4-(1-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione Morpholine-3,5-dione Piperidin-4-yl sulfonyl phenyl pyrazole ~411.5 Rigid morpholine-dione core; sulfonyl linker for stability
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, morpholine, 2-methyl-imidazole ~481.14 Thienopyrimidine core; multiple heterocyclic substituents for diverse interactions
8-(3,5-Difluoro-4-morpholin-4-ylmethyl-phenyl)-2-(1-piperidin-4-yl-1H-pyrazol-4-yl)-quinoxaline trihydrochloride Quinoxaline Difluorophenyl, morpholinylmethyl, piperidinyl-pyrazole 599.93 (trihydrochloride) Fluorinated aryl group; hydrochloride salt enhances solubility

Key Observations:

Core Structure Diversity: The target compound’s morpholine-3,5-dione core is distinct from the thienopyrimidine and quinoxaline cores of analogs. The dione modification increases rigidity and hydrogen-bonding capacity compared to unmodified morpholine rings in other compounds.

Substituent Profiles :

  • The target compound’s sulfonyl-linked phenyl-pyrazole group contrasts with the methanesulfonyl-piperazine in and the difluorophenyl-morpholinylmethyl group in . These differences impact solubility, metabolic stability, and target selectivity.
  • The trihydrochloride salt in ’s compound enhances aqueous solubility, a feature absent in the neutral target compound.

Molecular Weight and Physicochemical Properties: The target compound (~411.5 g/mol) is smaller than the quinoxaline derivative (599.93 g/mol as salt), suggesting better membrane permeability.

The trihydrochloride salt in highlights the importance of salt formation for improving bioavailability, a strategy that could be explored for the target compound .

Biological Activity

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, backed by empirical data and case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Sulfonylation : The pyrazole derivative undergoes sulfonylation using a sulfonyl chloride in the presence of a base like triethylamine.
  • Piperidine Formation : The sulfonylated pyrazole is reacted with a piperidine derivative under basic conditions.
  • Morpholine-3,5-dione Formation : Finally, the piperidine derivative reacts with a morpholine-3,5-dione precursor to yield the target compound.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar pyrazole derivatives, indicating promising results. For instance, derivatives with structural similarities demonstrated effective inhibition against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Certain pyrazole derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase (AChE) Inhibition : Compounds related to this structure exhibited significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases .

Anticancer Activity

The biological activity of similar compounds has also been associated with anticancer effects:

  • Cell Proliferation Inhibition : Studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Activity : A study focusing on the synthesis of pyrazole derivatives reported that compounds similar to this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Binding Studies : Research involving docking studies showed that these compounds interact favorably with target enzymes, suggesting their potential as drug candidates .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique structural features and biological versatility.

CompoundStructureAntimicrobial ActivityAChE Inhibition
Compound APyrazole + SulfonamideModerateSignificant
Compound BPyrazole + PiperidineStrongModerate
This compound Unique combination of functional groups Promising results High potential

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

  • Framework :
  • Library synthesis : Prepare 10–15 analogs with systematic substitutions (e.g., halogens, alkyl groups) on the pyrazole and phenyl rings .
  • High-throughput screening : Use 96-well plate formats for parallelized bioactivity testing (e.g., inhibition of bacterial biofilm formation) .
  • Data clustering : Apply principal component analysis (PCA) to correlate structural features with activity trends .

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